Stearoyl Serotonin
Description
Contextualization within the Endogenous Lipid Mediator Landscape
The field of biochemical research has identified a vast array of endogenous signaling molecules, with lipid mediators emerging as a crucial class involved in regulating numerous physiological processes. Following the landmark discovery of N-acyl-ethanolamines (NAEs), such as the endocannabinoid anandamide (B1667382), researchers found other molecules where fatty acids are conjugated with amino acids or neurotransmitters. nih.govresearchgate.netresearchgate.net N-acyl amides, a family of endogenous lipids structurally analogous to anandamide, are formed by an acyl group and an amine linked by an amide bond. frontiersin.org This structural motif can be varied by changing either the fatty acid or the amine, leading to potentially hundreds of different lipids. frontiersin.org
Within this landscape, N-acyl serotonins (NASTs) represent a novel class of fatty-acid-derived mediators. nih.govebi.ac.uk These compounds are conjugates of a fatty acid with the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). researchgate.netebi.ac.uk They are considered bioactive endogenous molecules found in mammalian tissues, including the gastrointestinal tract and central nervous system. ebi.ac.uknih.gov The formation of these lipid mediators appears to be a form of natural combinatorial chemistry, where the local availability of fatty acid precursors, often influenced by diet, dictates the specific types of conjugates formed. nih.govresearchgate.net This positions N-acyl serotonins, including Stearoyl Serotonin, as important subjects of study for understanding lipid-based signaling pathways.
Overview of the N-Acyl Serotonin Family: Structure and Diversification
The fundamental structure of an N-acyl serotonin is a fatty amide that results from the condensation of a fatty acid's carboxyl group with the primary amino group of serotonin. ebi.ac.uk This creates a hybrid molecule that combines the properties of a lipid with those of an indoleamine neurotransmitter. The diversification within this family arises from the specific fatty acid attached to the serotonin moiety. frontiersin.org
The acyl chain can vary in length and degree of saturation, leading to a homologous series of different N-acyl serotonins. nih.gov Research has identified several endogenous members of this family in animal tissues, including:
Palmitoyl Serotonin (PA-5-HT): Featuring a 16-carbon saturated fatty acid (palmitic acid). nih.govresearchgate.net
This compound (SA-5-HT): Featuring an 18-carbon saturated fatty acid (stearic acid). nih.govresearchgate.net
Oleoyl Serotonin (OA-5-HT): Featuring an 18-carbon monounsaturated fatty acid (oleic acid). nih.govresearchgate.net
Arachidonoyl Serotonin (AA-5-HT): Featuring a 20-carbon polyunsaturated fatty acid (arachidonic acid). nih.govresearchgate.net
Eicosapentaenoyl Serotonin (EPA-5-HT): Featuring a 20-carbon polyunsaturated fatty acid (eicosapentaenoic acid). nih.govresearchgate.net
Docosahexaenoyl Serotonin (DHA-5-HT): Featuring a 22-carbon polyunsaturated fatty acid (docosahexaenoic acid). nih.govresearchgate.net
The table below summarizes the structural diversification of common N-acyl serotonins.
| N-Acyl Serotonin | Abbreviation | Fatty Acid Component | Carbon Chain |
| Palmitoyl Serotonin | PA-5-HT | Palmitic Acid | 16:0 |
| This compound | SA-5-HT | Stearic Acid | 18:0 |
| Oleoyl Serotonin | OA-5-HT | Oleic Acid | 18:1 |
| Arachidonoyl Serotonin | AA-5-HT | Arachidonic Acid | 20:4 |
| Eicosapentaenoyl Serotonin | EPA-5-HT | Eicosapentaenoic Acid | 20:5 |
| Docosahexaenoyl Serotonin | DHA-5-HT | Docosahexaenoic Acid | 22:6 |
Data compiled from multiple sources. nih.govresearchgate.netnih.gov
Physicochemical studies of this homologous series reveal that properties like transition temperatures and enthalpies exhibit odd-even alternation depending on the number of carbons in the acyl chain. nih.gov X-ray diffraction studies suggest that the acyl chains are likely packed in an interdigitated fashion. nih.gov
Foundational Research and Historical Perspectives on this compound
The investigation into N-acyl serotonins gained momentum following the chemical synthesis of Arachidonoyl Serotonin (AA-5-HT) over a decade ago. researchgate.net Initial research demonstrated that AA-5-HT could inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of NAEs. researchgate.netmedchemexpress.com This finding established N-acyl serotonins as a class of molecules with significant biological regulatory potential. researchgate.net
Subsequent research sought to determine if these compounds existed endogenously. Researchers hypothesized that tissues with high concentrations of serotonin, such as the intestine, would be likely sites for their formation. nih.govresearchgate.net This led to the discovery of several N-acyl serotonins, including this compound (also referred to as N-octadecanoyl serotonin or C18-5HT), in the gastrointestinal tracts of pigs and mice, particularly in the jejunum and ileum. nih.govresearchgate.netresearchgate.netnih.gov The formation of these compounds in vitro was shown to be stimulated by the addition of serotonin to intestinal tissue incubations. nih.govresearchgate.net
This compound is chemically defined as a hybrid molecule patterned after the more extensively studied AA-5-HT. medchemexpress.comcaymanchem.com While research into the specific effects of replacing the polyunsaturated arachidonoyl chain with the saturated 18-carbon stearoyl moiety has been limited, some key biological activities have been identified. medchemexpress.comcaymanchem.com For instance, N-acyl serotonins as a group have been shown to inhibit FAAH activity in vitro. researchgate.netresearchgate.net More specifically, recent studies have demonstrated that N-octadecanoyl serotonin (this compound) possesses antinociceptive and anti-inflammatory effects. nih.gov Its anti-inflammatory activity is thought to be related to its 18-carbon fatty acid side chain. nih.gov
The table below highlights key research findings related to this compound and its parent family.
| Research Finding | Compound(s) Studied | Key Outcome | Reference |
| Endogenous Presence | This compound, Palmitoyl Serotonin, Oleoyl Serotonin, Arachidonoyl Serotonin | Identified as naturally occurring lipid mediators in the jejunum and ileum of pigs and mice. | nih.govresearchgate.netresearchgate.net |
| FAAH Inhibition | N-Acyl Serotonin Conjugates | Demonstrated ability to inhibit the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH) in vitro. | researchgate.netresearchgate.net |
| Anti-inflammatory & Antinociceptive Action | N-octadecanoyl serotonin (this compound) | Shown to have antinociceptive action in various models and an anti-hyperalgesic effect. | nih.gov |
| Structural Characterization | Homologous series of N-acyl serotonins | Physicochemical properties (e.g., transition temperatures) show odd-even alternation based on acyl chain length. | nih.gov |
| Dietary Influence on Formation | Eicosapentaenoyl Serotonin, Docosahexaenoyl Serotonin | Formation was elevated in mice fed a diet rich in fish oil, indicating a link between dietary fatty acids and the resulting N-acyl serotonin profile. | nih.govresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWHKBXVLNKTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344108 | |
| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67964-87-8 | |
| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Endogenous Occurrence and Biological Distribution of Stearoyl Serotonin
Identification and Quantification in Mammalian Tissues
Stearoyl serotonin (B10506) is an endogenously produced lipid mediator belonging to the class of N-acyl serotonins. researchgate.netnih.gov These molecules are conjugates of a fatty acid and the neurotransmitter serotonin. researchgate.netresearchgate.net Research has identified stearoyl serotonin and other related N-acyl serotonins as naturally occurring compounds within the gastrointestinal tracts of various mammals. nih.govresearchgate.net
The gastrointestinal tract, a primary site for serotonin production and storage, is the main location where N-acyl serotonins have been discovered. researchgate.netnih.govnih.gov Investigations have revealed that this compound, along with palmitoyl-serotonin, oleoyl-serotonin, and arachidonoyl-serotonin, is endogenously present, with the highest concentrations found specifically in the jejunum and ileum regions of the small intestine. nih.gov The high concentration of serotonin in the gut is thought to be a key factor in the local formation of these N-acyl amide conjugates. researchgate.netnih.gov Studies measuring serotonin (5-HT) content have shown significant levels throughout the small intestine, which serves as the precursor for this compound formation. nih.gov For instance, in one study, the 5-HT content in the proximal jejunum and terminal ileum of normal human subjects was measured at 188 ± 91 ng/mg protein and 93 ± 45 ng/mg protein, respectively. nih.gov
Table 1: Endogenous N-Acyl Serotonins Identified in Mammalian Intestine
This table summarizes the N-acyl serotonins that have been endogenously identified in the mammalian gastrointestinal tract.
Data sourced from Verhoeckx et al., 2011. researchgate.netnih.gov
The presence of this compound has been confirmed in multiple mammalian models, primarily porcine (pig) and murine (mouse) models. nih.govresearchgate.net Studies utilizing the intestinal tracts of pigs and mice have been instrumental in establishing the endogenous nature of this compound. researchgate.netnih.govresearchgate.net In these models, N-acyl serotonins have been characterized as a novel class of lipid mediators present in the gut. researchgate.netresearchgate.net The use of these animal models has been crucial for understanding the distribution and biosynthesis of these molecules. nih.govplos.org
Biosynthetic Pathways and Precursor Metabolism
The formation of this compound is part of a broader biological process involving the synthesis of fatty acid amides, which are composed of a fatty acid linked to a biogenic amine. nih.gov The biosynthesis is dependent on the local availability of its two main precursors: stearic acid (a saturated fatty acid) and serotonin (a monoamine neurotransmitter).
The synthesis of N-acyl serotonins occurs through the enzymatic conjugation of a fatty acid to the amine group of serotonin. While the specific enzyme responsible for catalyzing the formation of this compound has not been definitively identified in mammalian tissues, the process is believed to be analogous to the formation of other fatty acid amides. nih.gov This type of reaction is generally catalyzed by a transferase enzyme. In plants, for example, an enzyme known as serotonin N-hydroxycinnamoyl transferase (SHT) is responsible for synthesizing certain serotonin derivatives. nih.gov In mammals, the formation of the related compound N-acetylserotonin from serotonin is catalyzed by aralkylamine N-acetyltransferase (AANAT). wikipedia.orgnih.gov This suggests that a specific N-acyltransferase enzyme likely utilizes an activated form of stearic acid, such as stearoyl-CoA, and serotonin to form this compound.
Serotonin, also known as 5-hydroxytryptamine (5-HT), serves as the essential amine substrate for the synthesis of N-acyl serotonins. researchgate.netnih.gov It is synthesized from the amino acid L-tryptophan. nih.govsigmaaldrich.comnews-medical.net The vast majority of the body's serotonin is produced and located in the gastrointestinal tract by specialized enterochromaffin cells. nih.govnih.gov The high local concentration of serotonin in the intestine makes it readily available for conjugation with fatty acids. researchgate.netnih.gov Ex vivo experiments have demonstrated this relationship directly; when porcine ileum segments were incubated with increasing concentrations of serotonin, the tissue levels of N-acyl serotonins, including this compound, increased in a concentration-dependent manner. researchgate.net
Table 2: Effect of Serotonin Incubation on N-Acyl Serotonin Formation in Porcine Ileum
This table illustrates the dose-dependent increase of N-acyl serotonin concentrations in porcine intestinal tissue following incubation with serotonin.
Data conceptualized from findings reported by Verhoeckx et al., 2011. researchgate.net
The profile of N-acyl serotonins synthesized in the intestine is directly influenced by the composition of fatty acids available, which is in turn modulated by dietary lipid intake. researchgate.netnih.gov This demonstrates a form of natural combinatorial chemistry where the local availability of fatty acid precursors determines the specific pattern of conjugates formed. researchgate.net Research in mouse models has shown that altering the dietary fat source changes the types of N-acyl serotonins produced. nih.gov For example, mice fed a diet rich in fish oil, which contains high levels of n-3 polyunsaturated fatty acids, showed elevated formation of eicosapentaenoyl-serotonin (EPA-5-HT) and docosahexaenoyl-serotonin (DHA-5-HT). nih.gov This principle suggests that the dietary intake of stearic acid, a common saturated fatty acid, would similarly influence the endogenous production levels of this compound. The relationship between dietary lipids and neurotransmitter systems is an area of ongoing research, with studies indicating that fatty acids can impact serotonin levels and signaling. nih.gov
Regulatory Mechanisms Governing this compound Biogenesis
The specific regulatory mechanisms that govern the biogenesis of this compound have not been directly characterized. However, understanding the synthesis of its precursor, serotonin, provides a foundation for hypothesizing the potential pathways for its formation. The biogenesis of this compound would logically involve two key stages: the synthesis of serotonin and its subsequent acylation with stearic acid.
The biosynthesis of serotonin is a well-established pathway that differs between animals and plants.
In animals , serotonin is synthesized from the essential amino acid L-tryptophan. nih.gov This process involves two primary enzymatic steps:
Hydroxylation: L-tryptophan is hydroxylated to form 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). sigmaaldrich.comyoutube.com This is the rate-limiting step in serotonin synthesis. sigmaaldrich.com
Decarboxylation: 5-HTP is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-HT). youtube.comnih.gov
The regulation of serotonin synthesis in animals is complex, involving feedback mechanisms and the availability of L-tryptophan. nih.gov
In plants , the synthesis of serotonin also begins with L-tryptophan but follows a different enzymatic sequence:
Decarboxylation: L-tryptophan is first decarboxylated to form tryptamine (B22526) by the enzyme tryptophan decarboxylase (TDC). nih.govencyclopedia.pub
Hydroxylation: Tryptamine is then hydroxylated by tryptamine 5-hydroxylase (T5H) to yield serotonin. nih.govencyclopedia.pub
The subsequent and crucial step for the formation of this compound would be the N-acylation of serotonin with stearic acid. While the specific enzyme responsible for catalyzing the attachment of a stearoyl group to serotonin has not been identified, the existence of other N-acyl serotonins, such as arachidonoyl serotonin, implies the presence of N-acyltransferase enzymes capable of performing this type of conjugation. nih.govmedchemexpress.com These enzymes would likely utilize a stearoyl-coenzyme A (stearoyl-CoA) intermediate, a common activated form of stearic acid in biological systems.
Molecular and Cellular Mechanisms of Stearoyl Serotonin Action
Receptor-Mediated Interactions and Modulatory Activities
The dual chemical nature of stearoyl serotonin (B10506) allows for potential interactions with receptors that recognize either its lipid component or its serotonin moiety. Research into its receptor-mediated activities focuses on ion channels like TRPV1 and the broad family of serotonin receptors.
Investigation of Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation
The Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel is a non-selective cation channel known for its role in detecting noxious stimuli, including heat and capsaicin. mdpi.comnih.gov It is a significant target for analgesic compounds. nih.gov While the specific effects of stearoyl serotonin on TRPV1 have not been extensively studied, research on structurally similar N-acyl serotonins provides significant insights.
N-arachidonoyl-serotonin (AA-5-HT), for example, is a known dual antagonist of both the TRPV1 channel and the enzyme Fatty Acid Amide Hydrolase (FAAH). caymanchem.comnih.govbertin-bioreagent.com Studies on other analogues where the arachidonoyl group is replaced by other fatty acids show varied effects. The replacement of arachidonate (B1239269) with saturated 11- or 12-carbon fatty acids results in compounds that potently inhibit capsaicin-induced TRPV1 channel activation, with an IC50 value of 0.76 μM. caymanchem.commedchemexpress.com This suggests that the nature of the acyl chain is a critical determinant of TRPV1 modulation. Furthermore, metabolites of N-acyl serotonins, such as epoNA5HT (an epoxidated form of N-arachidonoyl-serotonin), can act as strong antagonists of TRPV1. frontiersin.org Given that this compound possesses a saturated 18-carbon acyl chain, it is plausible that it also modulates TRPV1 activity, though its specific agonist or antagonist profile remains to be fully elucidated.
Table 1: Modulatory Activity of N-Acyl Serotonins on TRPV1 and FAAH
| Compound | Target | Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| N-arachidonoyl-serotonin (AA-5-HT) | TRPV1 | Antagonist | 37-40 nM | nih.gov |
| N-arachidonoyl-serotonin (AA-5-HT) | FAAH | Inhibitor | 5.6 µM | nih.gov |
| N-acyl serotonins (C11/C12 saturated) | TRPV1 | Inhibitor | 0.76 µM | caymanchem.commedchemexpress.com |
| N-acyl serotonins (C11/C12 saturated) | FAAH | No Inhibition | > 50 µM | caymanchem.commedchemexpress.com |
| epoNA5HT | TRPV1 | Strong Antagonist | Not Specified | frontiersin.org |
Potential Engagement with Serotonin Receptor Subtypes (e.g., 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7)
The serotonin system is complex, comprising at least 14 distinct receptor subtypes grouped into seven families (5-HT1 through 5-HT7). nih.govnih.gov These receptors are involved in a vast array of physiological and neurological processes, including mood, cognition, and memory. nih.govwikipedia.org With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G protein-coupled receptors (GPCRs). wikipedia.orgnih.govbmbreports.org
Direct binding studies of this compound with specific 5-HT receptor subtypes are not widely available. However, the presence of the serotonin structure within the molecule makes these receptors plausible targets. The various 5-HT receptor families are linked to different intracellular signaling cascades:
5-HT1 and 5-HT5 receptors couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cellular cyclic AMP (cAMP) levels. nih.govnih.gov
5-HT2 receptors couple to Gq/G11 proteins, activating phospholipase C, which results in the production of inositol (B14025) trisphosphate and diacylglycerol, ultimately increasing intracellular calcium. nih.govnih.gov
5-HT4, 5-HT6, and 5-HT7 receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. nih.govnih.gov
The acylation of the amine group in serotonin to form this compound could significantly alter its binding affinity and efficacy at these receptors compared to serotonin itself. The bulky stearoyl group might sterically hinder interaction with the binding pocket or introduce new interactions, potentially leading to a unique pharmacological profile as either a selective agonist or antagonist at certain subtypes. For instance, serotonin's primary amino group is known to interact with a conserved aspartate residue in the 5-HT2A receptor, an interaction that might be modified in this compound. nih.gov
Table 2: Overview of Serotonin (5-HT) Receptor Families
| Family | Subtypes | Primary G-Protein Coupling | Signaling Effect | Reference |
|---|---|---|---|---|
| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Gαi/Gαo | Inhibition of Adenylyl Cyclase | nih.govnih.gov |
| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Gαq/Gα11 | Stimulation of Phospholipase C | nih.govnih.gov |
| 5-HT3 | - | None (Ion Channel) | Cation Influx (Na+, K+) | wikipedia.orgnih.gov |
| 5-HT4 | - | Gαs | Stimulation of Adenylyl Cyclase | nih.govnih.gov |
| 5-HT5 | 5-HT5A | Gαi/Gαo | Inhibition of Adenylyl Cyclase | nih.gov |
| 5-HT6 | - | Gαs | Stimulation of Adenylyl Cyclase | nih.govnih.gov |
| 5-HT7 | - | Gαs | Stimulation of Adenylyl Cyclase | nih.govnih.gov |
Elucidation of Specific Binding Profiles and Receptor Coupling Dynamics
The specific binding profile of this compound remains an area for further investigation. For related compounds like N-arachidonoyl-serotonin, it has been shown to be a tight-binding, non-covalent, mixed inhibitor of FAAH. nih.gov Its interaction with TRPV1 is antagonistic. nih.gov The binding dynamics of any ligand are determined by its ability to fit into a receptor's binding pocket and form stable interactions. For serotonin receptors, crystal structures of the 5-HT1B and 5-HT2B subtypes have revealed key features of their binding pockets. nih.gov The interaction typically involves the ligand occupying an orthosteric pocket, with the potential to engage an extended binding pocket near the extracellular loops. nih.gov
The long, saturated stearoyl chain of this compound would likely occupy hydrophobic regions of a receptor's binding site, while the serotonin headgroup would interact with polar or charged residues. This bifunctional interaction could lead to high affinity and potentially subtype selectivity. The coupling of a receptor to its G protein is a dynamic process that can be influenced by the specific conformation the receptor adopts upon ligand binding. bmbreports.org Different ligands can stabilize different receptor conformations, a phenomenon known as biased agonism, leading to preferential activation of certain downstream signaling pathways over others. nih.gov Future studies using radioligand binding assays and functional assays are needed to map the binding affinities of this compound across the spectrum of 5-HT receptors and to understand its influence on receptor-G protein coupling dynamics. miami.edu
Enzymatic Target Modulation
In addition to receptor interactions, N-acyl serotonins can modulate the activity of various enzymes, particularly those involved in the metabolism of fatty acid amides and serotonin itself.
Other Relevant Enzyme System Interactions (e.g., monoamine oxidase, aldehyde dehydrogenase pathways of serotonin)
The primary metabolic pathway for serotonin involves two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). nih.govmdpi.com MAO, an enzyme blocked by MAOI antidepressants, catalyzes the oxidative deamination of serotonin to form an intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde (B51728) (5-HIAL). mayoclinic.orgdrugs.comqiagen.com Subsequently, this aldehyde is primarily oxidized by ALDH to form 5-hydroxyindoleacetic acid (5-HIAA), the main excretory metabolite of serotonin. nih.govnih.govfrontiersin.org
The structure of this compound, specifically the N-acylation of the primary amine on the ethylamine (B1201723) side chain, makes it an unlikely substrate for monoamine oxidase. MAO acts on primary, secondary, or tertiary amines, but the presence of the large, bulky stearoyl group attached to the nitrogen atom would likely cause significant steric hindrance, preventing the molecule from accessing the enzyme's active site. nih.govresearchgate.net Consequently, this compound is probably not metabolized through the canonical MAO-ALDH pathway. This suggests that this compound may have a longer biological half-life than serotonin itself, as it would evade this primary route of degradation. However, potential interactions with other metabolic enzymes cannot be ruled out without direct experimental evidence.
Intracellular Signaling Cascades Affected by this compound
While direct research on the specific intracellular signaling cascades affected by this compound is limited, its structural similarity to other N-acyl serotonins allows for inferences based on the well-established mechanisms of serotonin and related compounds. medchemexpress.comcaymanchem.com Serotonin itself mediates its diverse physiological effects through a variety of receptor subtypes, which in turn couple to different intracellular signaling pathways. nih.gov
The interaction of serotonergic compounds with their receptors typically initiates a cascade of intracellular events involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP), phospholipase C (PLC), and calcium ions (Ca2+). researchgate.net
Cyclic Adenosine Monophosphate (cAMP):
Serotonin receptors are known to modulate the production of cAMP. researchgate.net Some receptor subtypes, such as 5-HT1 and 5-HT5, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.netcreative-diagnostics.com Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. researchgate.netcreative-diagnostics.com The modulation of cAMP can, in turn, affect the activity of protein kinase A (PKA) and downstream signaling pathways. nih.gov Although direct evidence for this compound is lacking, its serotonergic moiety suggests it could potentially influence these cAMP-dependent pathways, depending on its receptor binding profile.
Phospholipase C (PLC):
The 5-HT2 family of serotonin receptors is primarily coupled to Gq proteins, which activate phospholipase C (PLC). researchgate.net PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. researchgate.netnih.gov This pathway is crucial for many cellular responses, including smooth muscle contraction and neurotransmission.
Calcium (Ca2+) Mobilization:
Serotonin can induce an increase in intracellular calcium concentration through multiple mechanisms. nih.gov As mentioned, the activation of the PLC pathway by 5-HT2 receptors leads to IP3-mediated Ca2+ release from the endoplasmic reticulum. nih.gov Additionally, some serotonin receptors, like the 5-HT3 receptor, are ligand-gated ion channels that are permeable to Ca2+. creative-diagnostics.com Certain serotonin uptake inhibitors have also been shown to augment thrombin-mediated increases in intracellular Ca2+ and, in some cases, directly cause a dose-dependent increase in baseline intracellular Ca2+ levels. nih.gov
Table 1: Effects of Serotonin Receptor Activation on Second Messenger Systems
| Receptor Subtype Family | G-Protein Coupling | Second Messenger Pathway | Effect |
| 5-HT1 | Gi/o | Adenylyl Cyclase | Inhibition (decreased cAMP) researchgate.netcreative-diagnostics.com |
| 5-HT2 | Gq | Phospholipase C | Activation (increased IP3 and DAG) researchgate.net |
| 5-HT4, 5-HT6, 5-HT7 | Gs | Adenylyl Cyclase | Activation (increased cAMP) researchgate.netcreative-diagnostics.com |
| 5-HT3 | Ligand-gated ion channel | Cation influx | Increased intracellular Ca2+ and Na+ creative-diagnostics.com |
The serotonergic and endocannabinoid systems are known to interact and modulate each other's signaling, playing crucial roles in a variety of physiological processes. nih.gov The endocannabinoid system, which includes cannabinoid receptors (CB1 and CB2) and endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), is a key regulator of neurotransmitter release. nih.govnih.gov
This compound is a structural analog of arachidonoyl serotonin, which is known to interact with the endocannabinoid system. medchemexpress.comcaymanchem.com Arachidonoyl serotonin is an inhibitor of the fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. medchemexpress.comcaymanchem.com By inhibiting FAAH, arachidonoyl serotonin can potentiate the effects of anandamide. While the effects of this compound on FAAH have not been extensively studied, its structural similarity suggests a potential for interaction. medchemexpress.comcaymanchem.com
Furthermore, endocannabinoids can modulate serotonin release. Activation of presynaptic CB1 receptors by endocannabinoids can inhibit the release of serotonin from serotonergic neurons. nih.gov This retrograde signaling mechanism, where endocannabinoids are released from the postsynaptic neuron to act on the presynaptic terminal, provides a feedback loop for regulating synaptic transmission. youtube.com
Table 2: Potential Interactions of this compound with the Endocannabinoid System
| Interaction Point | Potential Effect of this compound | Implication |
| FAAH Enzyme | Potential inhibition (based on arachidonoyl serotonin) medchemexpress.comcaymanchem.com | Increased levels of anandamide, potentiating endocannabinoid signaling. |
| Serotonin Release | Indirect modulation via effects on serotonergic neurons. | Alteration of endocannabinoid-mediated regulation of serotonin release. nih.gov |
Physiological and Biochemical Roles of N Acyl Serotonins Including Stearoyl Serotonin
Gastrointestinal System Function and Regulation
The gastrointestinal (GI) tract is a primary site of serotonin (B10506) synthesis and activity, where it regulates numerous functions. frontiersin.org N-acylation of serotonin introduces lipid characteristics that may influence its interaction with the enteric nervous system, gut mucosa, and endocrine cells.
Serotonin is a critical signaling molecule in the gut, influencing motility, secretion, and vasodilation. uvm.edu It is released from enterochromaffin (EC) cells in response to stimuli and activates intrinsic and extrinsic neurons to initiate peristaltic and secretory reflexes. nih.govmdpi.com The actions of serotonin are mediated by multiple receptor subtypes, with 5-HT3 and 5-HT4 receptors being particularly important in regulating gut motility and secretion. uvm.edunih.gov Agonists of the 5-HT4 receptor are used to treat constipation, while antagonists of the 5-HT3 receptor can alleviate diarrhea. nih.gov
While direct studies on Stearoyl Serotonin's effect on motility are not available, research on the related compound N-acetylserotonin (NAS) provides insight. NAS has been shown to protect the gut mucosa and promote intestinal recovery following injury, such as that caused by ischemia-reperfusion. nih.gov In animal models, treatment with NAS helped prevent mucosal damage, reduced programmed cell death, and supported the structural integrity of intestinal villi. nih.gov Furthermore, N-acetylserotonin may help alleviate oxidative stress-induced injury in porcine enterocytes, suggesting a role in maintaining intestinal homeostasis. nih.gov Given that this compound is also an N-acyl serotonin, it is plausible that it shares similar protective and modulatory functions within the gut, potentially influencing the environment in which motility and secretory processes occur.
The gut-brain axis is a bidirectional communication network connecting the central nervous system (CNS) and the enteric nervous system (ENS). nih.govnumberanalytics.com This intricate system links cognitive and emotional centers of the brain with peripheral gut functions. nih.gov Serotonin is a pivotal neurotransmitter in this axis; although gut-derived serotonin cannot cross the blood-brain barrier, its precursor, tryptophan, can. researchgate.netnih.gov The ENS, often called the "second brain," uses over 30 neurotransmitters identical to those in the CNS, including serotonin, to regulate gut functions like absorption and motility independently of the brain. mdpi.comwikipedia.org
N-acyl serotonins are positioned to be significant modulators of this communication. Unlike serotonin, some N-acyl serotonins, such as N-acetylserotonin, can penetrate the blood-brain barrier, suggesting they may have unique roles in central nervous system duties. wikipedia.org The gut microbiota influences the gut-brain axis by producing neuroactive molecules and modulating the host's serotonergic system. nih.govfrontiersin.org These microbes can affect the synthesis of serotonin precursors, which in turn impacts both central and peripheral serotonin levels. nih.gov N-acyl serotonins, with their lipid nature, could interact with this complex signaling environment, potentially modulating the neural, endocrine, and immune pathways that constitute the gut-brain axis. nih.gov The ability of the host's neuroendocrine system to release signaling molecules into the gut lumen, which can directly interact with the microbiota, adds another layer of complexity where these compounds might act. nih.gov
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone released from enteroendocrine L-cells in the gut, primarily in response to nutrient ingestion. mdpi.comnih.gov It plays a crucial role in glucose homeostasis and appetite regulation. nih.govnih.gov A functional link exists between serotonin and GLP-1 secretion. Studies have shown that serotonin can modulate the release of GLP-1. nih.gov In isolated intestinal segments, serotonin was found to stimulate GLP-1 release, a process that appears to be receptor-mediated. nih.gov This suggests that serotonin released from enterochromaffin cells can act in a paracrine manner on nearby L-cells to influence hormone secretion. researchgate.net
There is also evidence of a reciprocal relationship, where GLP-1 receptor activation can modulate central serotonin systems, affecting appetite and body weight. researchgate.netnih.gov Given this interplay, N-acyl serotonins like this compound could potentially influence this pathway. By modulating the local availability or action of serotonin in the gut, or by directly interacting with L-cells, these lipid molecules could fine-tune the nutrient-induced secretion of GLP-1, thereby participating in the broader regulation of metabolism and satiety.
Pain and Nociception Pathways
Serotonin has a complex, dual role in pain and nociception, capable of both facilitating and inhibiting pain signals depending on the context and the specific receptors involved. nih.govfrontiersin.orgnumberanalytics.com The N-acylation of serotonin creates analogues with distinct pharmacological profiles that may offer more specific analgesic properties.
While this compound has not been extensively studied for analgesia, significant research on its analogue, N-arachidonoyl serotonin (AA-5-HT), provides a strong basis for its putative properties. AA-5-HT exhibits potent analgesic effects in various rodent models of pain. nih.govnih.gov Its mechanism is multifaceted, involving the inhibition of the fatty acid amide hydrolase (FAAH) enzyme and antagonism of the transient receptor potential vanilloid-1 (TRPV1) channel. nih.govresearchgate.net By inhibiting FAAH, AA-5-HT increases the levels of endocannabinoids like anandamide (B1667382), which have their own analgesic effects. nih.govnih.gov Its direct antagonism of TRPV1 receptors, which are key mediators of noxious stimuli, further contributes to its pain-relieving action. nih.govresearchgate.net
Studies on other long-chain N-acyl serotonins have also demonstrated significant antinociceptive activity in animal models of pain induced by formalin, capsaicin, and glutamate. mdpi.com
| Compound | Pain Model | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| N-arachidonoyl serotonin (AA-5-HT) | Formalin-induced pain (rat/mouse) | Strong analgesic activity | FAAH inhibition, TRPV1 antagonism | nih.govresearchgate.net |
| N-arachidonoyl serotonin (AA-5-HT) | Neuropathic pain (CCI model, rat) | Effective against chronic pain | FAAH inhibition, TRPV1 antagonism | nih.gov |
| N-arachidonoyl serotonin (AA-5-HT) | Thermal nociception (rat) | Induced analgesia | Increased endocannabinoids, TRPV1 antagonism | nih.gov |
| N-eicosanoyl-5-hydroxytryptamide (C20:0-5HT) | Formalin test (mouse) | Reduced licking time in both phases | Involvement of opioid, cannabinoid, and serotonergic receptors | mdpi.com |
| N-behenoyl-5-hydroxytryptamide (C22:0-5HT) | Hot plate model (mouse) | Increased latency time | Involvement of opioid, cannabinoid, and serotonergic receptors | mdpi.com |
| N-acetylserotonin (NAS) | Tail-flick model (rat) | Induced analgesia | Interaction with opiate systems | mcmaster.ca |
These findings suggest that the N-acyl serotonin structure is a promising scaffold for developing analgesic compounds. The specific fatty acid attached, such as the stearoyl group in this compound, would likely influence the compound's potency and specificity for targets like FAAH and TRPV1.
Peripheral pain modulation involves a complex interplay of signaling molecules released in response to tissue damage or inflammation. nih.gov Serotonin released at the site of injury can directly activate nociceptors (pain-sensing neurons), often by sensitizing channels like TRPV1, leading to pain and hyperalgesia. nih.gov Noxious stimuli activate these peripheral sensory neurons, which then transmit pain signals to the central nervous system. nih.gov
The demonstrated activity of N-acyl serotonin analogues at peripheral sites provides a clear mechanism for their involvement in pain modulation. N-arachidonoyl serotonin (AA-5-HT) acts as a potent antagonist of TRPV1 receptors. nih.govresearchgate.net By blocking this key receptor on peripheral nociceptors, compounds like AA-5-HT can prevent the transduction of painful stimuli, effectively dampening pain at its source. This antagonism of TRPV1 represents a primary peripheral mechanism through which N-acyl serotonins could exert analgesic effects, distinct from the more complex and often contradictory roles of serotonin itself in pain pathways. Therefore, it is hypothesized that this compound may also interact with peripheral nociceptive mechanisms, potentially offering a targeted approach to pain modulation.
Interactions with Lipid Metabolism and Homeostasis
N-acyl serotonins, a class of lipid mediators, are formed by the conjugation of a fatty acid to a serotonin molecule. nih.gov The specific fatty acid attached determines the nature of the resulting compound, such as in this compound, where stearic acid is conjugated to serotonin. While direct research on the specific metabolic functions of this compound is limited, the well-documented roles of its parent molecule, serotonin, in lipid metabolism provide a basis for analogous postulation.
Influence on Hepatic Lipid Accumulation and Steatosis (by analogy to serotonin's role)
While direct studies on this compound's effect on hepatic steatosis are not extensively available, the role of serotonin in this process is well-documented and offers a strong basis for analogy. Hepatic steatosis, or nonalcoholic fatty liver disease (NAFLD), is characterized by the accumulation of lipids in the liver. nih.gov Research has shown that peripheral serotonin can have a direct steatogenic (fat-promoting) effect on the liver. nih.govnih.gov
Studies using mouse models have demonstrated that inhibiting serotonin synthesis can protect against diet-induced hepatic steatosis. nih.govd-nb.info In these models, a reduction in serotonin levels led to a significant decrease in hepatic triglyceride content. nih.gov Conversely, elevated levels of peripheral serotonin are associated with increased liver fat. nih.govd-nb.info For instance, mice fed a high-fat diet showed increased serum serotonin levels, which correlated with the development of hepatic steatosis. nih.gov Furthermore, serotonin has been shown to induce the expression of several proteins involved in lipid metabolism in liver cells, contributing to lipid droplet formation. nih.gov
The mechanism appears to involve serotonin's interaction with specific receptors in the liver, such as the 5-HT2A receptor. d-nb.infoe-enm.org Activation of this receptor by serotonin promotes lipogenic pathways. d-nb.info Given that this compound retains the serotonin moiety, it is plausible that it could interact with similar hepatic receptors, though its bulkier stearoyl group might modulate binding affinity and subsequent signaling.
Table 1: Effect of Serotonin Inhibition on Hepatic Steatosis in High-Fat Diet (HFD) Fed Mice (Analogous Data)
| Treatment Group | Observation | Finding |
| HFD + Control | Histological analysis of liver tissue | Severe hepatic steatosis |
| HFD + PCPA (Serotonin Inhibitor) | Histological analysis of liver tissue | Blocked HFD-induced hepatic steatosis. nih.gov |
| HFD + Control | Measurement of hepatic triglycerides | Elevated levels of triglycerides |
| HFD + PCPA (Serotonin Inhibitor) | Measurement of hepatic triglycerides | Significantly decreased hepatic triglyceride content. nih.gov |
Modulation of Fatty Acid Oxidation and Lipogenesis Pathways (by analogy to serotonin's role)
Serotonin directly influences the key metabolic pathways of fatty acid oxidation (the breakdown of fatty acids for energy) and lipogenesis (the synthesis of fatty acids). nih.gove-enm.org Studies suggest that serotonin promotes lipogenesis. In liver cells, serotonin has been found to increase the expression of key lipogenic enzymes. nih.gov
Conversely, the role of serotonin in fatty acid oxidation is more complex. Some research in lower organisms suggests that serotonin signaling can promote triglyceride lipolysis and fatty acid oxidation. plos.orgbiorxiv.org However, in the context of hepatic steatosis in mammals, the primary effect of elevated peripheral serotonin appears to be the promotion of lipid storage via increased lipogenesis rather than oxidation. nih.govd-nb.info By analogy, this compound, containing the serotonin structure, might also influence these pathways, potentially favoring lipogenesis, although its specific effects remain to be elucidated.
Relationship with Stearoyl-CoA Desaturase 1 (SCD1) Activity (by analogy to serotonin's role)
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism. nih.govwikipedia.org It catalyzes the synthesis of monounsaturated fatty acids, primarily oleate (B1233923) from stearate. wikipedia.org The activity of SCD1 is crucial in the regulation of membrane fluidity, cell signaling, and the formation of triglycerides and cholesterol esters. wikipedia.org High levels of SCD1 activity are associated with obesity and metabolic diseases. nih.gov
The expression of the SCD1 gene is regulated by various factors, including hormones and diet. nih.gov Research has shown that serotonin signaling can influence the expression of SCD1. In adipose tissue, the expression of the SCD1 gene is increased by serotonin, an effect mediated through the HTR2A receptor. nih.gov Inhibition of this receptor leads to a decrease in SCD1 mRNA levels. nih.gov
Given that this compound is synthesized from stearic acid, the substrate for SCD1, there is a direct biochemical link. While no studies have directly investigated the effect of this compound on SCD1 activity, it is conceivable that a feedback mechanism could exist. An abundance of this compound might signal to downregulate SCD1 to reduce the production of its precursors. Conversely, if this compound itself has biological activity at the HTR2A receptor, it could, like serotonin, potentially upregulate SCD1 expression. This remains a speculative but intriguing area for future research.
Table 2: Serotonin's Influence on Lipogenic Gene Expression in Adipose Tissue (Analogous Data)
| Gene | Function | Effect of Serotonin Signaling |
| Acaca | Acetyl-CoA carboxylase alpha (Fatty acid synthesis) | Increased expression. nih.gov |
| Fasn | Fatty acid synthase (Fatty acid synthesis) | Increased expression. nih.gov |
| Scd1 | Stearoyl-CoA desaturase 1 (Fatty acid synthesis) | Increased expression. nih.gov |
| Dgat1/2 | Diacylglycerol O-acyltransferase (Triglyceride synthesis) | Increased expression. nih.gov |
Potential Roles in Other Biological Systems (based on serotonin's widespread effects)
The parent molecule, serotonin, is a ubiquitous neurotransmitter and hormone that affects virtually every biological system. e-enm.org It plays roles in the central nervous system (regulating mood, appetite, and sleep), the gastrointestinal tract (regulating motility), and the cardiovascular system (regulating vasoconstriction), among others. e-enm.orgresearchgate.net N-acyl serotonins, including this compound, have been identified endogenously in the gastrointestinal tract of mammals, suggesting local biological functions. nih.gov
The conjugation of a fatty acid moiety, such as stearic acid, to serotonin significantly increases the lipophilicity of the molecule. This change likely alters its distribution in the body, its ability to cross cell membranes, and its interaction with receptors and enzymes. For example, another N-acyl serotonin, N-arachidonoyl-serotonin, is known to be an inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and an antagonist of the TRPV1 ion channel, activities not typically associated with serotonin itself. bertin-bioreagent.commedchemexpress.com
By extension, this compound could possess novel biological activities distinct from serotonin. Its structure suggests potential interactions with cannabinoid receptors, similar to other N-acyl amides, or modulation of other ion channels and enzymes involved in lipid signaling. nih.gov The presence of N-acyl serotonins in the gut, and the fact that their formation is dependent on dietary fatty acid intake, points to a potential role as signaling molecules that link diet to metabolic regulation and gut function. nih.gov However, the specific biological roles of this compound in these or any other systems are yet to be determined through direct experimental evidence.
Advanced Analytical Methodologies for Stearoyl Serotonin Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating stearoyl serotonin (B10506) from other endogenous lipids and metabolites, thereby preventing interference and enabling precise measurement. The choice of technique is dictated by the physicochemical properties of the N-acyl serotonin molecules, which possess both a lipidic acyl chain and a polar serotonin head group.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the cornerstone for the analysis of stearoyl serotonin and its analogues. sigmaaldrich.com This method offers the high sensitivity and selectivity required to detect and quantify these compounds at their typically low endogenous concentrations in tissues and plasma. sigmaaldrich.com
Researchers have developed and validated LC-MS/MS methods for the simultaneous quantification of multiple N-acyl serotonins, including this compound, in various biological samples. sigmaaldrich.commdpi.com The separation is typically achieved using reverse-phase chromatography. For instance, a C6-Phenyl HPLC column has been successfully used, which provides a suitable stationary phase for the separation of these lipid conjugates. sigmaaldrich.com Gradient elution, often employing a mobile phase system such as methanol (B129727) and water, allows for the satisfactory resolution of different N-acyl serotonins from one another. mdpi.com The identification process involves comparing the retention times and mass spectra of the analytes with those of synthetic standards. Quantification is often performed using the multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. mdpi.com
| Parameter | Description/Example | Reference |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | sigmaaldrich.com |
| HPLC Column | Phenomenex Gemini C6-Phenyl | sigmaaldrich.com |
| Mobile Phase | Methanol/Water Gradient | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | mdpi.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
While LC-MS is the predominant technique for intact N-acyl serotonin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool in general lipidomics and metabolomics. nih.govnih.gov Its primary application in the context of this compound research would be for the analysis of its constituent parts rather than the intact molecule. The high temperatures used in GC injection ports can cause thermal degradation of large, non-volatile molecules like this compound.
However, GC-MS is exceptionally well-suited for analyzing the fatty acid profile of a biological sample after hydrolysis of the lipid conjugates. By chemically cleaving the amide bond, the stearic acid component of this compound can be released, derivatized (e.g., to its fatty acid methyl ester, FAME), and then identified and quantified using GC-MS. This approach can provide valuable information about the availability of specific fatty acid precursors for the biosynthesis of N-acyl serotonins. nih.govnih.gov Publicly available resources like the Golm Metabolome Database and FiehnLib are often based on GC-MS data for metabolite identification. nih.govnih.gov
Spectrometric and Electrochemical Detection Methods
Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of this compound and other novel lipid mediators. sigmaaldrich.commdpi.com Following ionization, typically by electrospray ionization (ESI), the protonated molecule of this compound (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, producing a unique spectrum of product ions.
The fragmentation pattern provides a fingerprint for the molecule, confirming the identity of both the stearoyl acyl chain and the serotonin head group. High-resolution mass spectrometry (HRMS) coupled with MS/MS can further provide the elemental composition of the fragments, increasing the confidence in structural assignments, which is particularly crucial when authentic analytical standards are not available. mdpi.com This technique was instrumental in the initial discovery of endogenous N-acyl serotonins, including palmitoyl, oleoyl, and this compound, in the intestinal tract. sigmaaldrich.commdpi.com
Electrochemical sensors offer attractive features for neurotransmitter detection, including high sensitivity, rapid analysis, and low cost. mdpi.comrsc.org Numerous platforms have been developed for the detection of serotonin itself, often using carbon-based electrodes (e.g., glassy carbon, carbon fiber) modified with nanomaterials like carbon nanotubes or gold nanoparticles to enhance the electrochemical signal and resist biofouling. mdpi.comrsc.orgmdpi.com These sensors operate by measuring the current generated from the oxidation of the serotonin molecule at the electrode surface. mdpi.com
While these methods are well-established for serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), their direct application to this compound is not widely documented in current literature. nih.gov The large, lipophilic stearoyl chain could significantly alter the electrochemical behavior and solubility of the molecule compared to serotonin. However, research from 1990 demonstrated that HPLC with electrochemical detection could be used to measure N-acetyltryptamine, a structurally related N-acylated amine. sigmaaldrich.comnih.gov This suggests that the electrochemical detection of the serotonin moiety within an N-acyl serotonin structure is feasible, though specific platforms would need to be developed and optimized for this class of lipid-conjugated analogues.
In Vivo Microdialysis for Dynamic Monitoring of N-Acyl Serotonins
In vivo microdialysis is a powerful technique for continuously monitoring the levels of neurochemicals and metabolites in the extracellular fluid of specific tissues, particularly in the brain of awake and freely moving animals. nih.govfrontiersin.org The method involves implanting a small probe with a semi-permeable membrane into the target tissue. nih.govnih.gov The probe is perfused with a physiological solution, and molecules from the extracellular space diffuse across the membrane into the perfusate, which is then collected for analysis. frontiersin.org
This technique is widely used to measure dynamic changes in serotonin levels in response to pharmacological or behavioral stimuli. frontiersin.orgnii.ac.jp The collected dialysate is typically analyzed using a highly sensitive method, most commonly HPLC coupled with electrochemical or mass spectrometric detection. nih.govnii.ac.jp While direct microdialysis studies focusing specifically on this compound are not prominent, the methodology is well-suited for this purpose. The detection of N-acetylserotonin, a related metabolite, in tissue homogenates and its elevation after precursor administration has been reported, demonstrating the principle of tracking N-acyl serotonin pathway dynamics. umich.edu Given that microdialysis can sample any soluble molecule that crosses the probe's membrane, it represents a key tool for future studies aiming to understand the real-time release and metabolism of this compound and other N-acyl serotonins within physiological systems. pronexusanalytical.com
| Compound Name |
|---|
| This compound |
| Serotonin (5-hydroxytryptamine, 5-HT) |
| N-acyl serotonins (NAS) |
| Palmitoyl Serotonin |
| Oleoyl Serotonin |
| Stearic Acid |
| 5-hydroxyindoleacetic acid (5-HIAA) |
| N-acetyltryptamine |
| N-acetylserotonin |
| Methanol |
| Dopamine |
Quantitative Lipidomics Approaches for Comprehensive N-Acyl Serotonin Profiling
Quantitative lipidomics, particularly utilizing mass spectrometry, is the cornerstone for profiling N-acyl serotonins. These methods allow for the simultaneous detection and quantification of multiple NAS species, providing a comprehensive snapshot of their relative abundance in tissues and biofluids.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the predominant technique for this purpose. researchgate.netresearchgate.net This approach combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. In a typical workflow, lipids are extracted from a biological sample using a liquid-liquid or solid-phase extraction protocol. The extract is then injected into the HPLC system, where different lipid species are separated based on their physicochemical properties (e.g., polarity) on a chromatographic column, such as a C18 column. nih.gov
Following separation, the molecules are ionized, commonly using electrospray ionization (ESI), and enter the mass spectrometer. nih.gov Quantification is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each target analyte are monitored. mdpi.com This process is highly specific, as it relies on both the mass of the parent molecule (precursor ion) and the mass of a specific fragment ion produced by collision-induced dissociation. semanticscholar.org To ensure accuracy, stable isotope-labeled internal standards, such as deuterium-labeled serotonin, are often used. isotope.com
Research has successfully applied these methodologies to identify and quantify a range of N-acyl serotonins, including this compound, in biological tissues. A pivotal study identified this compound, alongside arachidonoyl-, oleoyl-, and palmitoyl-serotonin, as endogenously present in the jejunum and ileum of pigs and mice. nih.gov The study demonstrated that the profile of these NAS molecules is directly influenced by the dietary intake of their precursor fatty acids. nih.gov For instance, mice fed a diet rich in fish oil showed elevated levels of N-acyl serotonins containing omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). nih.gov
The table below summarizes the key parameters of a representative LC-MS/MS method for the analysis of serotonin and its related metabolites, which forms the basis for NAS profiling.
| Parameter | Value/Description | Reference |
| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | nih.govunil.ch |
| Sample Type | Human Plasma | nih.govunil.ch |
| Extraction | Protein Precipitation and Solid Phase Extraction (SPE) | nih.govunil.ch |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Quantification | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Lower Limit of Quantification (LLOQ) | 2.2 nM for Serotonin | nih.govunil.ch |
| Internal Standards | Isotope-labeled versions of analytes (e.g., L-[(13)C11, (15)N2]-Trp) | nih.gov |
This interactive table presents typical parameters for quantitative mass spectrometry methods used in the analysis of serotonin and its derivatives.
Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to dynamically track the synthesis and metabolic fate of compounds in vivo. nih.govox.ac.uk This approach goes beyond static concentration measurements to reveal the rates of metabolic pathways. eurisotop.com For this compound, this involves administering precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and tracking their incorporation into the final molecule over time. creative-proteomics.comnih.gov
The core principle of MFA is to introduce a labeled substrate into a biological system and measure the isotopic enrichment in downstream metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. ox.ac.uk By analyzing the distribution of these heavy isotopes in the product molecules (isotopologue distribution), researchers can infer the activity of the metabolic pathways responsible for their formation. eurisotop.com
While direct MFA studies on this compound are not yet widely published, the methodology has been established for its precursors. For example, researchers have used orally administered [¹³C₁₁]-Tryptophan to measure the synthesis rate of serotonin in healthy human subjects by monitoring the appearance of [¹³C₁₀]-Serotonin in the blood. nih.gov Similarly, gas chromatography/mass spectrometry (GC/MS) methods have been developed to simultaneously measure unlabeled and ¹⁵N₂-labeled L-tryptophan and its metabolites, including serotonin, in plasma after infusion of L-[¹⁵N₂]Tryptophan. nih.gov
To conduct a metabolic flux analysis for this compound, one could co-administer stable isotope-labeled stearic acid (e.g., ¹³C₁₈-stearic acid) and labeled serotonin or its precursor, tryptophan (e.g., ¹⁵N₂-tryptophan). By using LC-MS/MS to analyze tissue samples over time, one could detect the newly synthesized, doubly labeled this compound molecule.
The rate of appearance of this labeled product would provide a direct measure of its synthesis flux. This type of experiment would definitively demonstrate the active biosynthetic pathway and allow for the quantification of how different physiological or pathological conditions affect the rate of this compound production.
The table below illustrates a conceptual design for an isotopic labeling experiment to trace the metabolic flux of this compound.
| Experimental Component | Description | Rationale | Reference |
| Isotopic Tracers | ¹³C-labeled Stearic Acid and ¹⁵N-labeled Tryptophan | To independently track the fatty acid and serotonin precursors. | nih.govnih.gov |
| Administration | Intravenous infusion or dietary supplementation | To introduce tracers into the biological system. | nih.govnih.gov |
| Sampling | Time-course collection of relevant tissues (e.g., intestine, brain) and plasma. | To track the dynamic incorporation of isotopes over time. | nih.govnih.gov |
| Analysis | LC-MS/MS | To separate and detect the different isotopologues of this compound and its precursors. | creative-proteomics.com |
| Endpoint | Measurement of isotopologue distribution and calculation of flux rates. | To quantify the rate of synthesis of this compound from its precursors. | ox.ac.uknih.gov |
This interactive table outlines a potential experimental setup for conducting metabolic flux analysis on this compound.
Synthetic Chemistry and Structure Activity Relationship Studies of Stearoyl Serotonin
Methodologies for Chemical Synthesis of Stearoyl Serotonin (B10506) and its Analogues
The chemical synthesis of Stearoyl Serotonin (also referred to as C18-5HT) and other N-acyl serotonin derivatives is primarily achieved through condensation or coupling reactions that form an amide bond between the fatty acid acyl group and the amine group of serotonin.
A common and effective method involves a condensation reaction using coupling agents. nih.gov For the synthesis of this compound, stearic acid and serotonin hydrochloride are dissolved in an organic solvent such as dimethylformamide (DMF). nih.gov The reaction is facilitated by the addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov The mixture is stirred at room temperature, and the reaction progress is monitored using thin-layer chromatography (TLC). nih.gov Purification of the crude product is typically performed using silica (B1680970) gel column chromatography. nih.gov
This general approach can be adapted to create a variety of N-acyl serotonin analogues by substituting stearic acid with other fatty acids. For instance, arachidonoyl-serotonin (AA-5-HT) was synthesized to investigate its biological activities, particularly its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH). researchgate.net
The formation of N-acyl serotonins can also be studied in biological systems. For example, when porcine ileum segments were incubated with serotonin, a concentration-dependent increase in various N-acyl serotonins was observed, demonstrating the biological feasibility of their formation from serotonin as a precursor. researchgate.net Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are crucial for the separation and determination of these compounds in biological matrices. researchgate.net
Rational Design and Synthesis of N-Acyl Serotonin Derivatives for Mechanistic Probes
The rational design of N-acyl serotonin derivatives is a key strategy for developing molecular tools to probe biological mechanisms, inhibit specific enzymes, or achieve targeted delivery.
One area of focus has been the inhibition of Serotonin N-acetyltransferase (AANAT), the enzyme responsible for the conversion of serotonin to N-acetylserotonin (NAS), a precursor to melatonin. tandfonline.comnih.gov Based on the enzyme's mechanism, which involves an intermediate ternary complex of AANAT, acetyl-CoA, and serotonin, researchers have designed bisubstrate analogue inhibitors. tandfonline.comnih.gov These molecules mimic the structure of the catalytic intermediate. For example, N-bromoacetyltryptamine was designed as a reactive compound that could potentially form a bisubstrate analogue by reacting with coenzyme A within the enzyme's active site. tandfonline.com This strategy led to the development of potent AANAT inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. tandfonline.com
Another example of rational design involves modifying the N-acetyl group of N-acetylserotonin (NAS) to create derivatives with enhanced neuroprotective properties. pnas.orgnih.gov NAS itself is known to activate the Tropomyosin receptor kinase B (TrkB). pnas.orgresearchgate.net To improve upon the potency and pharmacokinetic profile of NAS, derivatives were synthesized. One such derivative, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), was designed and found to be a more potent and stable activator of the TrkB receptor compared to the parent compound, NAS. pnas.orgnih.gov
Furthermore, serotonin derivatives have been designed for targeted drug delivery. By conjugating serotonin, a ligand for 5-HT receptors, to lipid molecules like α-tocopherol, researchers have created functionalized lipids. nih.gov These lipid conjugates are designed to self-assemble into formulations capable of delivering nucleic acids specifically to cells expressing serotonin receptors, which are abundant in the central nervous system. nih.gov The design of these molecules involves considering the nature of the linker between serotonin and the lipid, which can influence the resulting formulation's transfection efficiency. nih.gov
Development of Chemically Modified Analogues for Enhanced Stability and Specificity
A primary goal in medicinal chemistry is to optimize lead compounds to improve their pharmacological properties, including metabolic stability and target specificity. This is exemplified by the development of derivatives of N-acetylserotonin (NAS).
NAS is a naturally occurring molecule that acts as an agonist of the TrkB receptor, but it may have limitations in terms of potency and pharmacokinetic profile for therapeutic development. nih.govpnas.orgwikipedia.org To overcome this, chemically modified analogues have been rationally designed and synthesized. A notable example is the compound N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). pnas.orgnih.gov
HIOC was identified as a derivative that selectively activates the TrkB receptor with greater potency than NAS itself. pnas.orgnih.gov Importantly, pharmacokinetic studies demonstrated that HIOC possesses enhanced stability in serum and liver microsomes, which are major sites of drug metabolism. nih.gov This increased stability contributes to a longer half-life in vivo compared to NAS. Furthermore, HIOC was shown to be capable of crossing the blood-brain barrier and the blood-retinal barrier, a critical feature for drugs targeting the central nervous system and the eye. pnas.orgnih.gov This enhanced stability and ability to reach its target tissue, combined with its potent TrkB activation, makes HIOC a promising lead compound for the development of treatments for retinal degenerative diseases. pnas.org The development of HIOC from NAS illustrates a successful application of chemical modification to create an analogue with superior stability and specificity. pnas.orgnih.gov
| Property | N-Acetylserotonin (NAS) | HIOC (Chemically Modified Analogue) | Reference |
|---|---|---|---|
| TrkB Receptor Activation | Activates TrkB receptor | Activates TrkB receptor with greater potency than NAS | pnas.orgnih.gov |
| Stability | Less stable | More stable in serum and liver microsomes | nih.gov |
| Pharmacokinetics | Shorter half-life | Longer half-life in the brain | pnas.org |
| Barrier Penetration | Can penetrate the blood-brain barrier | Effectively passes the blood-brain and blood-retinal barriers | pnas.orgnih.gov |
| Therapeutic Potential | Neurotrophic and antidepressant effects | Considered a promising lead compound for retinal degenerative diseases due to enhanced properties | nih.govnih.gov |
Future Research Directions and Emerging Translational Perspectives for Stearoyl Serotonin
Deeper Elucidation of Endogenous Physiological Functions and Signaling Pathways
While the precise physiological roles of stearoyl serotonin (B10506) are not fully mapped, its endogenous presence, particularly in the jejunum and ileum, points towards significant functions within the gastrointestinal (GI) system and beyond ebi.ac.uk. Future research will need to move beyond its identification and delve into the specific signaling pathways it modulates.
Key areas of investigation include:
Modulation of Serotonergic Receptors: Serotonin signals through at least 14 distinct receptor subtypes, most of which are G-protein coupled receptors (GPCRs) that influence a vast array of physiological processes mdpi.com. N-acetylserotonin, a structurally related indoleamine, has been shown to bind to serotonergic receptors and exert inhibitory effects on neuronal firing nih.gov. An important future direction is to determine if stearoyl serotonin can directly bind to and modulate specific serotonin receptors, potentially acting as a biased agonist or antagonist, leading to signaling outcomes distinct from serotonin itself.
Interaction with Ion Channels: A critical signaling pathway for related N-acyl serotonins involves the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel, a key player in pain perception and inflammation medchemexpress.com. N-acyl serotonins with saturated fatty acid chains have been shown to be potent inhibitors of TRPV1 activation medchemexpress.combioscience.co.uk. Elucidating whether this compound acts as an endogenous antagonist of TRPV1 channels in the gut or other tissues is a crucial step in understanding its potential role in nociception and sensory signaling.
Endocannabinoid System Crosstalk: this compound is expected to interact with the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal degrading enzyme for the endocannabinoid anandamide (B1667382) ebi.ac.uknih.gov. By inhibiting FAAH, this compound can elevate endogenous anandamide levels, indirectly activating cannabinoid receptors and influencing pain, mood, and inflammation.
Metabolic Regulation: Preliminary in vitro data have shown that N-acyl serotonin conjugates can inhibit the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis ebi.ac.uk. This suggests a potential role for this compound in metabolic regulation and nutrient sensing within the gut, a pathway that warrants deeper investigation.
Comprehensive Characterization of Enzymes Governing this compound Biosynthesis and Degradation
The formation and breakdown of this compound are tightly controlled by specific enzymes, the characterization of which is fundamental to understanding its regulation.
Biosynthesis: The synthesis of this compound involves the conjugation of stearic acid to the amine group of serotonin. While the enzymes responsible for creating the precursor, serotonin, from tryptophan are well-known (Tryptophan Hydroxylase and Aromatic Amino Acid Decarboxylase), the specific N-acyltransferase that attaches the long-chain stearoyl group is a key area of ongoing research frontiersin.orgsigmaaldrich.com.
Arylalkylamine N-acyltransferase (AANAT): This enzyme family is known to N-acylate arylalkylamines. The most studied member, serotonin N-acetyltransferase, uses acetyl-CoA to convert serotonin to N-acetylserotonin, the precursor to melatonin nih.govreceptor.ainih.gov. However, this enzyme typically utilizes short-chain acyl groups.
AANAT-Like Enzymes: Research has identified an arylalkylamine N-acyltransferase-like 2(2) (AANATL2) in Drosophila melanogaster that catalyzes the formation of long-chain N-acylserotonins ebi.ac.uk. Identifying and characterizing the mammalian homolog of this enzyme will be a critical breakthrough in understanding how and where this compound is synthesized. The availability of fatty acid precursors, which can be modulated by diet, appears to be a determining factor in the specific type of N-acyl serotonin formed ebi.ac.uk.
Degradation: The metabolic fate of this compound is equally important.
Fatty Acid Amide Hydrolase (FAAH): This is the primary enzyme responsible for the degradation of other bioactive fatty acid amides like anandamide nih.gov. However, arachidonoyl serotonin, a close analogue of this compound, is resistant to hydrolysis by FAAH and instead acts as a potent inhibitor of the enzyme nih.gov. It is strongly hypothesized that this compound behaves similarly, functioning as a FAAH inhibitor rather than a substrate. This metabolic stability would prolong its signaling actions.
Other Hydrolases: The possibility that other, less specific amidases or hydrolases contribute to the degradation of this compound in certain tissues cannot be excluded and represents another avenue for future research.
Table 1: Key Enzymes in this compound Metabolism
| Metabolic Process | Enzyme Family/Candidate | Substrate(s) | Product | Research Focus |
|---|---|---|---|---|
| Biosynthesis | Arylalkylamine N-acyltransferase-Like (AANATL) | Serotonin, Stearoyl-CoA | This compound | Identification and characterization of the mammalian enzyme responsible for long-chain acylation of serotonin. |
| Degradation/Interaction | Fatty Acid Amide Hydrolase (FAAH) | Anandamide (primary substrate) | Arachidonic Acid, Ethanolamine | Determining the inhibitory potency (IC50) of this compound on FAAH and confirming its resistance to hydrolysis. |
| Precursor Synthesis | Tryptophan Hydroxylase (TPH) | L-tryptophan | 5-hydroxytryptophan (B29612) | Understanding regulation in tissues that produce this compound. |
| Precursor Synthesis | Aromatic L-amino acid decarboxylase (AADC) | 5-hydroxytryptophan | Serotonin (5-HT) | Understanding regulation in tissues that produce this compound. |
Investigation of this compound's Role in Inter-organ Communication
With over 90% of the body's serotonin produced in the gut, this molecule is a critical mediator of communication along the gut-brain axis and with other peripheral organs nih.govnih.gov. This compound, being synthesized from gut-derived serotonin and dietary lipids, is ideally positioned to act as a novel signaling molecule in this network ebi.ac.uk.
Future research should focus on:
Gut-Brain Axis: Gut-derived serotonin can influence the central nervous system (CNS) indirectly by activating vagal afferent nerves nih.gov. Investigating whether this compound, with its lipophilic nature allowing for easier membrane interaction, can modulate these same neural pathways is a promising area. Its potential to influence mood and behavior through gut-mediated signaling warrants exploration, especially given the link between gut health and neurological disorders mdpi.commdpi.com.
Gut-Liver/Pancreas Axis: The gut communicates with the liver and pancreas to regulate metabolism. The finding that N-acyl serotonins may inhibit GLP-1 secretion suggests a direct role in modulating glucose metabolism and insulin release ebi.ac.uk. Future studies should use in vivo models to confirm these effects and explore how this compound may signal from the intestine to the liver and pancreas to influence energy balance and nutrient storage nih.gov.
Influence of the Microbiota: The gut microbiota can regulate host serotonin synthesis nih.gov. A fascinating future direction is to explore whether specific bacterial species can influence the production of this compound by modulating the availability of either serotonin or specific fatty acids, thereby adding another layer to the complex interplay between the microbiome and host physiology.
Exploration of its Pharmacological Potential as a Novel Bioactive Lipid Mediator (focus on mechanistic insights)
The likely dual mechanism of action of this compound—inhibiting FAAH and antagonizing TRPV1 channels—makes it an attractive candidate for pharmacological development. It represents a class of lipid mediators that, unlike its precursor serotonin, can be designed for more targeted effects with potentially fewer side effects.
Mechanistic insights to be explored include:
Analgesic and Anti-inflammatory Effects: The dual antagonism of FAAH and TRPV1 is a validated strategy for reducing both acute and chronic pain medchemexpress.com. By inhibiting FAAH, this compound would enhance the analgesic effects of endocannabinoids. Simultaneously, by blocking TRPV1, it could directly reduce the signaling of noxious stimuli. This dual pathway offers a powerful approach to treating inflammatory pain conditions, particularly those originating in the gut.
Neuroprotective Properties: N-acetylserotonin has demonstrated significant neuroprotective effects in models of ischemic injury by inhibiting mitochondrial death pathways and autophagy nih.gov. Furthermore, it acts as a potent agonist for the TrkB receptor, promoting the proliferation of neural progenitor cells wikipedia.org. Future studies must investigate whether this compound shares these neuroprotective and neurogenic properties, which could open therapeutic possibilities for neurodegenerative diseases.
Metabolic Disorders: Given its potential to modulate GLP-1 secretion, this compound and its synthetic analogues could be explored for their potential in managing metabolic disorders such as type 2 diabetes or obesity. A deeper understanding of its impact on gut hormone secretion and energy homeostasis is required.
Table 2: Potential Pharmacological Mechanisms of this compound
| Target | Hypothesized Mechanism | Potential Therapeutic Application |
|---|---|---|
| FAAH | Inhibition | Analgesia, Anti-inflammation (by increasing endocannabinoid tone) |
| TRPV1 | Antagonism | Analgesia (especially for neuropathic and inflammatory pain) |
| TrkB Receptor | Agonism (speculative) | Neuroprotection, Antidepressant effects |
| Gut Hormone Secretion | Modulation of GLP-1 | Management of metabolic disorders |
Development of Advanced Biosensors for Real-time In Vivo Monitoring of N-Acyl Serotonin Dynamics
A major hurdle in understanding the precise physiological roles of lipid mediators like this compound is the difficulty in measuring their spatial and temporal dynamics in real-time within living organisms. Current methods, such as liquid chromatography-mass spectrometry, require tissue extraction and provide only a static snapshot nih.govresearchgate.net. The development of advanced biosensors is essential to overcome this limitation.
Future research in this area should focus on:
Genetically Encoded Fluorescent Biosensors: This approach involves fusing a fluorescent protein to a lipid-binding domain that is selective for N-acyl serotonins molbiolcell.orgnih.gov. The binding domain could potentially be derived from the mammalian AANATL enzyme that synthesizes this compound. Such a sensor would allow for the visualization of changes in subcellular this compound concentration in live cells using advanced microscopy techniques. Techniques like Fluorescence Resonance Energy Transfer (FRET) could be employed to create ratiometric sensors that report on enzyme activity or ligand binding in real-time nih.gov.
Electrochemical Aptamer-Based (E-AB) Sensors: These sensors utilize short, single-stranded DNA or RNA sequences (aptamers) that fold into specific three-dimensional structures to bind a target molecule with high affinity and specificity. When coupled to an electrode, the binding event causes a measurable change in electrochemical signal. While E-AB sensors have been developed for the real-time detection of serotonin, a future goal would be to develop novel aptamers that specifically recognize the N-stearoyl serotonin structure, enabling continuous in vivo monitoring with high temporal resolution nih.gov.
Lipid Membrane-Based Platforms: Artificial lipid membranes incorporated with specific recognition elements can be used to detect lipid-protein or lipid-lipid interactions nih.govmdpi.com. These platforms could be adapted to study how this compound interacts with membrane-bound targets like ion channels or receptors, providing mechanistic data in a controlled environment.
The successful development of such biosensors would revolutionize the study of N-acyl serotonins, allowing researchers to directly observe their release, diffusion, and clearance in response to physiological stimuli, thereby providing definitive insights into their role in health and disease.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Stearoyl Serotonin, and how can reproducibility be ensured?
- Methodological Answer : Synthesis optimization requires orthogonal experimentation to determine critical variables (e.g., molar ratios, temperature, catalyst concentration). For example, in analogous lipid-conjugated compounds, orthogonal design identified optimal conditions (e.g., 1.8:1 molar ratio, 110°C reaction temperature, 2-hour duration) . To ensure reproducibility, document all parameters (e.g., reagent purity, equipment calibration) and validate via independent replication trials. Detailed protocols should align with guidelines for experimental transparency, including raw data sharing and step-by-step procedural descriptions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use infrared (IR) spectrophotometry to confirm ester bond formation and nuclear magnetic resonance (NMR) for molecular structure validation. For functional characterization, emulsifying performance can be tested via phase-separation assays under standardized conditions (e.g., pH, temperature). Report spectral peaks (e.g., IR carbonyl stretch at ~1740 cm⁻¹) and quantitative metrics (e.g., emulsification index) with error margins . Include raw spectral data and calibration curves in supplementary materials to enhance reproducibility .
Q. How should researchers design in vitro assays to assess this compound’s biological activity?
- Methodological Answer : Prioritize dose-response experiments using physiologically relevant concentrations (e.g., 1–100 µM) in cell lines expressing serotonin receptors (e.g., 5-HT1A/2A). Include positive controls (e.g., serotonin alone) and negative controls (vehicle-only). Measure outcomes like cAMP levels or calcium flux, ensuring statistical power via pre-hoc sample size calculations (e.g., α=0.05, power=0.8) . Report inter-assay variability and use blinded analysis to minimize bias .
Advanced Research Questions
Q. How can contradictory findings on this compound’s receptor affinity be resolved methodologically?
- Methodological Answer : Conduct systematic reviews to identify discrepancies in experimental conditions (e.g., receptor isoform specificity, assay temperature). Perform meta-analyses using standardized effect size metrics (e.g., Cohen’s d) and assess heterogeneity via I² statistics . Replicate conflicting studies under harmonized protocols, controlling for variables like cell passage number or ligand stability. Transparently report negative results and confounding factors (e.g., batch-to-batch compound variability) .
Q. What strategies are recommended for integrating this compound’s pharmacokinetic data across in vitro and in vivo models?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo bioavailability studies. Parameterize models with species-specific data (e.g., hepatic clearance rates in rodents vs. primates). Validate predictions via cross-species microdosing trials, measuring plasma concentrations via LC-MS/MS. Address interspecies variability by reporting metabolic enzyme expression profiles (e.g., CYP450 isoforms) .
Q. How should researchers address ethical and technical challenges in human trials involving this compound?
- Methodological Answer : Follow EQUATOR Network guidelines for clinical trial design, including blinding, randomization, and pre-registration of protocols (e.g., ClinicalTrials.gov ) . For early-phase trials, conduct rigorous toxicity screening in validated animal models (e.g., serotonin syndrome assays in mice) . In human studies, exclude participants with predisposing conditions (e.g., SSRI use) and monitor adverse events via validated scales (e.g., Hunter Serotonin Toxicity Criteria) .
Data Analysis & Reporting
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictors of efficacy. Report confidence intervals, p-values adjusted for multiple comparisons, and effect sizes .
Q. How can researchers ensure transparency when publishing null or inconclusive results on this compound?
- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) with detailed metadata. Use preprint servers (e.g., bioRxiv) to share preliminary findings and solicit peer feedback. In manuscripts, explicitly discuss limitations (e.g., sample size, assay sensitivity) and provide power analyses to contextualize null results .
Tables: Key Methodological Considerations
| Research Stage | Critical Parameters | Reporting Standards |
|---|---|---|
| Synthesis | Molar ratios, catalyst purity, reaction duration | Raw spectral data, validation trials |
| In vitro assays | Cell line authentication, blinding protocols | Effect sizes, statistical power |
| In vivo studies | Species-specific PK modeling, toxicity screening | Adverse event logs, metabolic profiles |
| Clinical trials | Inclusion/exclusion criteria, randomization | CONSORT checklist adherence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
